molecular formula C7H9BrN2O B1346384 2-Bromo-5-ethoxypyridin-3-amine CAS No. 663193-84-8

2-Bromo-5-ethoxypyridin-3-amine

Cat. No.: B1346384
CAS No.: 663193-84-8
M. Wt: 217.06 g/mol
InChI Key: QMKWFTLJPPPHTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-ethoxypyridin-3-amine is a heterocyclic organic compound belonging to the pyridine family. It features a pyridine ring with a bromine atom and an ethoxy group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-ethoxypyridin-3-amine typically involves the bromination of 5-ethoxypyridin-3-amine. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reactant concentrations. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-ethoxypyridin-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridines with different functional groups attached.

Scientific Research Applications

2-Bromo-5-ethoxypyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules for research purposes.

    Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-ethoxypyridin-3-amine depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations to form new compounds. The molecular targets and pathways involved are determined by the specific reactions and conditions used.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methoxypyridin-3-amine: Similar structure but with a methoxy group instead of an ethoxy group.

    5-Bromo-2-methoxypyridin-3-amine: Another similar compound with a different substitution pattern on the pyridine ring.

Uniqueness

2-Bromo-5-ethoxypyridin-3-amine is unique due to the presence of the ethoxy group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications where the ethoxy group plays a crucial role.

Properties

IUPAC Name

2-bromo-5-ethoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-2-11-5-3-6(9)7(8)10-4-5/h3-4H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKWFTLJPPPHTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(N=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650006
Record name 2-Bromo-5-ethoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663193-84-8
Record name 2-Bromo-5-ethoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.